Physicochemical Profiling and Thermodynamic Solubility of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine: A Technical Guide for Drug Development
Physicochemical Profiling and Thermodynamic Solubility of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine: A Technical Guide for Drug Development
Executive Summary
6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine (CAS: 835876-09-0) [5] is a specialized, highly functionalized heteroaromatic building block utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and Wnt pathway modulators. Due to its rigid bipyridine scaffold and the presence of competing electron-withdrawing (nitro) and electron-donating (methoxy, amine) substituents, this compound presents unique physicochemical challenges. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and a self-validating protocol for determining its thermodynamic solubility.
Structural Causality and Physicochemical Properties
The molecule consists of a 3,3'-bipyridine core. Ring A is substituted with a primary amine at C6 and a nitro group at C5. Ring B features a methoxy group at C6'.
As a Senior Application Scientist, it is critical to understand the electronic effects driving the molecule's behavior:
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Electronic Push-Pull: The strongly electron-withdrawing nitro group at C5 is in direct conjugation with the C6 amine. This system significantly delocalizes the lone pair of the amine nitrogen, drastically reducing its basicity (estimated pKa < 1.0) and rendering it a poor hydrogen bond acceptor but a strong hydrogen bond donor.
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Lipophilicity vs. Polarity: While the bipyridine core is lipophilic, the highly polar nitro and amine groups introduce significant dipole moments. The methoxy group adds slight lipophilicity while acting as a hydrogen bond acceptor.
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Solid-State Interactions: The planar nature of the bipyridine core, combined with strong intermolecular hydrogen bonding between the amine (donor) and nitro/pyridine nitrogens (acceptors), results in a high crystal lattice energy. This high lattice energy is the primary thermodynamic barrier to aqueous dissolution.
Table 1: Summary of Physicochemical Properties
| Property | Value / Descriptor | Mechanistic Rationale |
| IUPAC Name | 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine | N/A |
| CAS Number | 835876-09-0 | Standard registry identifier [5]. |
| Molecular Formula | C11H10N4O3 | N/A |
| Molecular Weight | 246.22 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant). |
| Hydrogen Bond Donors | 1 (Primary amine, -NH2) | Highly polarized by the adjacent nitro group. |
| Hydrogen Bond Acceptors | 6 (O, N atoms) | Multiple sites for solvation, though sterically hindered. |
| Estimated LogP | 1.8 – 2.4 | Balanced lipophilicity suitable for oral bioavailability. |
| Aqueous Solubility | Poor (< 10 mg/L) | High crystal lattice energy limits aqueous solvation [4]. |
Thermodynamic Solubility: Theoretical Framework
Aqueous solubility is a strategic parameter in synthetic and medicinal chemistry, directly governing the fraction of a substance available for absorption and influencing downstream ADME-Tox profiling [4]. For 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine, solubility is dictated by the energy required to disrupt its crystalline lattice versus the energy released upon solvation. Because the compound is practically insoluble in pure water, apparent solubility must be measured across a physiological pH range (e.g., pH 1.2, 4.5, 7.4) to account for any potential ionization of the pyridine nitrogens.
Experimental Protocol: Self-Validating Thermodynamic Solubility (Shake-Flask Method)
To ensure high-quality data, experiments must use pure substances, strict temperature control, and sufficient time for the solute to reach equilibrium [4]. The current gold standard for determining the thermodynamic solubility of moderately-to-poorly soluble organic compounds is the shake-flask method, as formalized in OECD Guideline 105 [1]. The following protocol is a harmonized, self-validating system designed to lower inter-laboratory variance [2].
Note: Kinetic solubility assays (which rely on DMSO stock dilutions) often overestimate solubility due to co-solvent effects and metastable supersaturation. For rigorous profiling, the solid-state thermodynamic method below is mandatory [3].
Step 1: Preparation of the Solid Phase
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Accurately weigh an excess amount of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine powder (e.g., 5 mg) into three separate 2.0 mL light-shielded microcentrifuge tubes.
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Causality: Light shielding is critical as nitro-aromatics can be susceptible to photolytic degradation over extended periods. An excess of solid ensures the solution remains saturated, a fundamental requirement for thermodynamic equilibrium [1].
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Step 2: Buffer Addition and Equilibration
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Add 1.0 mL of the target aqueous medium (e.g., 0.1 N HCl for pH 1.2, or Phosphate Buffer for pH 7.4) to each tube.
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Vortex the mixture vigorously for 1 minute to ensure complete wetting of the hydrophobic powder.
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Place the tubes in a thermomixer set to 37.0 ± 0.5 °C and agitate at 800 RPM for 24 to 48 hours.
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Causality: 37°C mimics physiological conditions. A minimum of 24 hours is required to overcome the activation energy of dissolution and ensure the system transitions from kinetic suspension to true thermodynamic equilibrium[2].
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Step 3: Phase Separation
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Remove the tubes from the thermomixer and immediately centrifuge at 15,000 × g for 15 minutes at 37°C.
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Causality: High-speed centrifugation is superior to standard filtration for highly lipophilic compounds, as filters can non-specifically bind the analyte, leading to artificially low solubility readings [3]. Maintaining 37°C prevents premature precipitation.
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Step 4: Quantification via LC-MS/MS
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Carefully extract 100 µL of the clear supernatant without disturbing the solid pellet.
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Dilute the supernatant 1:10 or 1:100 in a compatible solvent (e.g., 50% Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector.
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Quantify the concentration using a validated LC-MS/MS or HPLC-UV method against a multi-point calibration curve prepared from a certified reference standard.
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Causality: Dilution immediately quenches the saturated state, preventing precipitation in the autosampler. LC-MS/MS provides the specificity required to confirm that the dissolved species is the intact parent molecule and not a degradant[3].
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Workflow Visualization
Logical workflow for determining thermodynamic solubility via the Shake-Flask method.
Conclusion
The physicochemical profiling of 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine reveals a complex interplay between its rigid aromatic core and its highly polar substituents. By employing a rigorous, self-validating shake-flask protocol grounded in OECD guidelines, researchers can accurately determine its thermodynamic solubility. This data is indispensable for optimizing downstream synthetic routes and formulating the compound for in vitro and in vivo biological assays.
References
- Source: kreatis.
- Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
- Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)
- Title: Will we ever be able to accurately predict solubility?
- Title: CAS:835876-09-0, 6'-Methoxy-5-nitro-[3,3'-bipyridin]-6 ...
